molecular formula C18H19N3O3 B11169231 3-(butanoylamino)-N-(2-carbamoylphenyl)benzamide

3-(butanoylamino)-N-(2-carbamoylphenyl)benzamide

Cat. No.: B11169231
M. Wt: 325.4 g/mol
InChI Key: LIBYIMPENIUDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-BUTANAMIDOBENZAMIDO)BENZAMIDE is a compound belonging to the benzamide class, which is known for its diverse applications in medicinal, industrial, and biological fields. Benzamides are amide derivatives of benzoic acid and are widely studied for their potential therapeutic properties, including anti-inflammatory, antibacterial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including 2-(3-BUTANAMIDOBENZAMIDO)BENZAMIDE, typically involves the direct condensation of carboxylic acids and amines. One efficient method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid pathway provides high yields and is environmentally friendly .

Industrial Production Methods: Industrial production of benzamides often utilizes high-temperature reactions between carboxylic acids and amines. recent advancements have focused on more sustainable and efficient methods, such as the use of solid acid catalysts and ultrasonic irradiation, to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(3-BUTANAMIDOBENZAMIDO)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas with a metal catalyst.

    Substitution: N-bromosuccinimide (NBS) in tetrachloride (CCl4).

Major Products:

    Oxidation: Benzoic acids.

    Reduction: Amines.

    Substitution: Benzylic halides.

Scientific Research Applications

2-(3-BUTANAMIDOBENZAMIDO)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-BUTANAMIDOBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit enzymes like cyclooxygenase (COX), which play a role in inflammation and pain. Additionally, they may interact with DNA and proteins, affecting cellular processes and exhibiting anticancer properties .

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • Benzamidine

Comparison: 2-(3-BUTANAMIDOBENZAMIDO)BENZAMIDE is unique due to its specific structure, which imparts distinct biological activities. Compared to other benzamides, it may exhibit enhanced antibacterial and antioxidant properties . Benzamidine, for example, is primarily used for its anti-inflammatory effects , while 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide are known for their antioxidant activities .

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

2-[[3-(butanoylamino)benzoyl]amino]benzamide

InChI

InChI=1S/C18H19N3O3/c1-2-6-16(22)20-13-8-5-7-12(11-13)18(24)21-15-10-4-3-9-14(15)17(19)23/h3-5,7-11H,2,6H2,1H3,(H2,19,23)(H,20,22)(H,21,24)

InChI Key

LIBYIMPENIUDTP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.